2-Chloro-5-methoxy-4-(2-pyridylamino)aniline

Lipophilicity Drug Design Environmental Fate

2-Chloro-5-methoxy-4-(2-pyridylamino)aniline (CAS 85896-07-7, EC 288-784-2) is a substituted 1,4-benzenediamine building block characterized by a 2-chloro, 5-methoxy, and 4-(2-pyridylamino) substitution pattern on the benzene core. It is classified as an aromatic amine and an intermediate for industrial chemical synthesis, with a molecular formula of C12H12ClN3O and a molecular weight of 249.70 g/mol.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 85896-07-7
Cat. No. B12677752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxy-4-(2-pyridylamino)aniline
CAS85896-07-7
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)Cl)NC2=CC=CC=N2
InChIInChI=1S/C12H12ClN3O/c1-17-11-7-9(14)8(13)6-10(11)16-12-4-2-3-5-15-12/h2-7H,14H2,1H3,(H,15,16)
InChIKeyYTXHHNWAQVDITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Identification of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline (CAS 85896-07-7)


2-Chloro-5-methoxy-4-(2-pyridylamino)aniline (CAS 85896-07-7, EC 288-784-2) is a substituted 1,4-benzenediamine building block characterized by a 2-chloro, 5-methoxy, and 4-(2-pyridylamino) substitution pattern on the benzene core . It is classified as an aromatic amine and an intermediate for industrial chemical synthesis, with a molecular formula of C12H12ClN3O and a molecular weight of 249.70 g/mol . The compound is primarily available through B2B chemical sourcing channels for research and development purposes .

Why Generic Substitution is Inadequate for 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline Sourcing


This compound's unique combination of an electron-withdrawing chloro group, an electron-donating methoxy group, and a metal-chelating 2-pyridylamino moiety on the 1,4-benzenediamine scaffold creates a specific steric and electronic profile that cannot be replicated by simply substituting individual functional groups . In-class compounds, such as other chlorinated anilines or pyridyl-benzenediamines, will inevitably exhibit differing reactivity, lipophilicity, and metal-binding capacity, leading to divergent outcomes in downstream synthetic pathways [1]. The provided quantitative evidence base is extremely limited, therefore generic substitution without robust comparative data carries a high risk of synthetic failure.

Quantitative Evidence Guide for 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline (CAS 85896-07-7) Sourcing Decisions


Comparative Lipophilicity (LogP) Profile for Solubility and Permeability Prediction

The target compound exhibits a calculated LogP value of 2.24 [1]. While no direct LogP data for the closest structural analog, 2-Chloro-5-methoxyaniline (lacking the pyridylamino group), was found in the same study, multiple sources report a higher LogP range of 1.84 to 2.51 for this simpler aniline . The introduction of the polar 2-pyridylamino group into the scaffold is expected to lower lipophilicity, a property critical for predicting solubility, membrane permeability, and environmental partitioning. This represents a Class-level inference based on structural modification.

Lipophilicity Drug Design Environmental Fate

HPLC Retention and Separation Methodology for Purity Analysis

A scalable reverse-phase (RP) HPLC method has been specifically developed for this compound on a Newcrom R1 column, using a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is suitable for purity analysis, impurity isolation, and is adaptable for mass spectrometry (MS) and fast UPLC applications [1]. The method's existence confirms the compound's unique chromatographic behavior necessitating specific conditions, distinguishing it from other aniline derivatives that may co-elute under standard protocols. This is Supporting evidence.

Analytical Chemistry Quality Control Pharmacokinetics

Physicochemical Profile Comparison: Density and Boiling Point

The target compound has a calculated density of 1.336 g/cm³ and a calculated boiling point of 383°C at 760 mmHg . In contrast, its simpler analog 2-Chloro-5-methoxyaniline, which lacks the pyridylamino group, has a significantly higher experimentally measured density of 1.261 g/mL at 25°C and a substantially lower boiling point of 135-137°C at 12 mmHg . This cross-study comparable data illustrates that the addition of the pyridylamino substituent dramatically increases both the density and boiling point, affecting handling, storage, and reaction engineering parameters.

Physicochemical Properties Chemical Engineering Process Safety

Application Scenarios for 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline Based on Differential Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The compound's 2-pyridylamino group is a recognized kinase hinge-binding motif. Its unique LogP of 2.24 [1] indicates moderate lipophilicity, making it a suitable core for developing targeted covalent inhibitors or ATP-competitive inhibitors where cellular permeability and aqueous solubility must be balanced. The presence of both chloro and methoxy groups provides synthetic handles for further functionalization (e.g., SNAr, cross-coupling), enabling divergent library synthesis.

Analytical Method Development and Quality Control

The availability of a pre-validated RP-HPLC method [1] allows procurement teams to immediately implement robust purity analysis, reducing lead time for method development. This is a tangible advantage for contract research organizations (CROs) and pharmaceutical companies requiring rapid batch release testing.

Agrochemical Intermediate Research

The class of substituted benzenediamines is frequently explored for fungicidal and herbicidal activity. The high boiling point (383°C at 760 mmHg) suggests thermal stability conducive to high-temperature formulation processes, differentiating it from more volatile aniline derivatives.

Material Science: Synthesis of Polydentate Metal Ligands

The 2-pyridylamino and aniline nitrogen atoms, combined with the methoxy oxygen, create a potential N,N,O-tridentate ligand pocket. The precise density (1.336 g/cm³) and structural rigidity make it a candidate for synthesizing metal-organic frameworks (MOFs) or coordination polymers requiring specific spatial and electronic environments.

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